2H-Benzimidazol-2-one, 5-(ethylamino)-1,3-dihydro-
Overview
Description
2H-Benzimidazol-2-one, 5-(ethylamino)-1,3-dihydro- is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- A series of 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and showed significant in vitro antibacterial and antifungal activities, suggesting potential as new classes of antimicrobial agents (Padalkar et al., 2016). Another study confirmed the antimicrobial effectiveness of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives against various microbial strains (Salahuddin et al., 2017).
Photophysical Characteristics
- Novel 2-substituted benzimidazole derivatives were developed, highlighting their photophysical properties, which include single absorption and dual emission characteristics. These findings support their application in fluorescent materials and biological imaging (Padalkar et al., 2011).
Anticancer Activity
- Benzimidazole derivatives were evaluated for their anticancer activity, demonstrating potential for tumor inhibition and treatment of microbial infections. The study suggests these compounds could serve as potent clinical drugs for treating certain cancers (Khalifa et al., 2018).
Antioxidative Potential
- Research into benzimidazole/benzothiazole-2-carboxamides with variable methoxy and hydroxy groups revealed notable antiproliferative and antioxidant activities. These compounds, especially those with trimethoxy substitution, show promise as efficient antioxidants and antiproliferative agents, with potential applications in developing treatments for oxidative stress-related diseases (Cindrić et al., 2019).
Antiplatelet and Anti-Influenza Activities
- Novel 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones demonstrated good inhibitory properties against human platelet aggregation, suggesting therapeutic potential in cardiovascular diseases (Di Braccio et al., 2013). Additionally, benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Properties
IUPAC Name |
5-(ethylamino)-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5,10H,2H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRNAFXUBTDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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